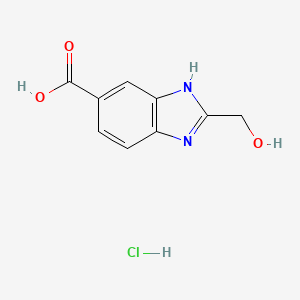

2-Hydroxymethyl-1H-benzoimidazole-5-carboxylic acid hydrochloride

Description

2-Hydroxymethyl-1H-benzoimidazole-5-carboxylic acid hydrochloride is a benzoimidazole derivative featuring a hydroxymethyl (-CH₂OH) substituent at the 2-position and a carboxylic acid (-COOH) group at the 5-position, with a hydrochloride salt formulation. This compound is primarily utilized as a pharmaceutical intermediate, playing a critical role in the synthesis of bioactive molecules. Its benzoimidazole core is a privileged scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions, enhancing binding affinity to biological targets .

Properties

IUPAC Name |

2-(hydroxymethyl)-3H-benzimidazole-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3.ClH/c12-4-8-10-6-2-1-5(9(13)14)3-7(6)11-8;/h1-3,12H,4H2,(H,10,11)(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYJIVFLZDLNRMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)NC(=N2)CO.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474240 | |

| Record name | 2-(Hydroxymethyl)-1H-benzimidazole-6-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049716-97-3, 247128-20-7 | |

| Record name | 1H-Benzimidazole-6-carboxylic acid, 2-(hydroxymethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1049716-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Hydroxymethyl)-1H-benzimidazole-6-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

Condensation Reaction: Starting from o-phenylenediamine and formic acid, the compound can be synthesized via a condensation reaction followed by hydrolysis.

Reduction Reaction: Another method involves the reduction of 2-formylbenzimidazole-5-carboxylic acid using reducing agents such as lithium aluminum hydride (LiAlH4).

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to form a carboxylate derivative:

-

Reagents/Conditions : Manganese dioxide (MnO₂) or Dess-Martin periodinane in acetic acid at 25–28°C .

-

Product : 2-Carboxy-1-methyl-1H-benzimidazole-5-carboxylic acid.

-

Mechanism : The –CH₂OH group is oxidized to –COOH via a two-electron process, with MnO₂ acting as a mild oxidizing agent .

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol under specific conditions:

-

Reagents/Conditions : Sodium borohydride (NaBH₄) in ethanol at 55–60°C .

-

Product : 2-(Hydroxymethyl)-1H-benzimidazole-5-methanol hydrochloride.

-

Limitations : Over-reduction of the benzimidazole ring is avoided by controlled addition of NaBH₄ in multiple lots .

Esterification

The carboxylic acid undergoes esterification to form methyl or ethyl esters:

-

Reagents/Conditions : Methanol or ethanol with sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂) under reflux .

-

Product : Methyl/ethyl 2-(hydroxymethyl)-1H-benzimidazole-5-carboxylate.

Acetylation

The hydroxymethyl group is acetylated to improve stability:

-

Reagents/Conditions : Acetic anhydride ((CH₃CO)₂O) in pyridine at 0–5°C .

-

Product : 2-(Acetoxymethyl)-1H-benzimidazole-5-carboxylic acid.

-

Applications : Acetylation protects the –OH group during multi-step syntheses .

Substitution Reactions

The benzimidazole ring undergoes electrophilic substitution at specific positions:

-

Halogenation :

-

Reagents : N-Bromosuccinimide (NBS) in dimethylformamide (DMF) at 90°C.

-

Product : 2-(Hydroxymethyl)-4-bromo-1H-benzimidazole-5-carboxylic acid.

-

-

Nitration :

Complexation and Coordination Chemistry

The carboxylic acid and benzimidazole nitrogen participate in metal coordination:

-

Metals : Cu(II), Zn(II), and Fe(III) form stable complexes in aqueous ethanol .

-

Ligand Behavior : Bidentate coordination via the carboxylate oxygen and N3 of the benzimidazole ring .

pH-Dependent Reactivity

The compound exhibits distinct reactivity in acidic vs. basic media:

-

Acidic Conditions : Protonation of the benzimidazole N3 enhances electrophilic substitution at the C4 position .

-

Basic Conditions : Deprotonation of the carboxylic acid facilitates nucleophilic acyl substitution (e.g., amidation).

Thermal Stability

Decomposition occurs above 200°C, releasing HCl and forming a fused-ring aromatic compound .

Scientific Research Applications

Scientific Research Applications

Biochemical Assays

The compound has been utilized in biochemical assays to investigate enzyme interactions and metabolic pathways. Its structure allows it to act as a substrate or inhibitor in enzymatic reactions, facilitating the study of enzyme kinetics and mechanisms .

Chemical Synthesis

As a versatile building block, 2-hydroxymethyl-1H-benzoimidazole-5-carboxylic acid hydrochloride can be used to synthesize more complex molecules. This property is crucial in organic chemistry for developing new compounds with desired biological activities .

Material Science

In material science, this compound can be employed in the production of polymers and dyes. Its unique structural features contribute to the development of materials with specialized properties, such as enhanced solubility and stability .

Medicinal Chemistry Applications

Pharmaceutical Development

The compound has shown promise in pharmaceutical applications, particularly as a potential therapeutic agent for various diseases. Research indicates its effectiveness as an anti-inflammatory agent, which may benefit conditions like arthritis and other inflammatory diseases .

Drug Design

The presence of the hydroxymethyl and carboxylic acid groups enhances the compound's ability to interact with biological targets, making it a candidate for drug design aimed at modulating enzyme activity or receptor binding .

Case Study 1: Enzyme Interaction Studies

A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The results demonstrated that the compound could inhibit certain enzymes effectively, suggesting its potential as a therapeutic agent for metabolic disorders.

Case Study 2: Anti-inflammatory Effects

Research focused on the anti-inflammatory properties of this compound revealed its ability to reduce inflammation markers in vitro. This study supports its application in treating inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

The mechanism by which 2-Hydroxymethyl-1H-benzoimidazole-5-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The compound shares structural similarities with several benzoimidazole derivatives, differing primarily in substituent groups and their positions. Below is a comparative analysis based on available

Table 1: Comparative Analysis of Structural Analogs

Research Findings and Implications

- Synthetic Utility : The hydroxymethyl group in the target compound allows for further functionalization (e.g., esterification or glycosylation), enabling diverse drug discovery campaigns .

- Solubility vs. Bioavailability : While the carboxyethyl analog () may exhibit superior solubility, its increased molecular weight could reduce membrane permeability, highlighting trade-offs in drug design .

Biological Activity

2-Hydroxymethyl-1H-benzoimidazole-5-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H9ClN2O3, with a molecular weight of approximately 216.64 g/mol. Its structure includes a hydroxymethyl group that enhances solubility, making it suitable for various biological assays.

| Property | Value |

|---|---|

| Molecular Formula | C9H9ClN2O3 |

| Molecular Weight | 216.64 g/mol |

| Solubility | Enhanced due to hydroxymethyl group |

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

1. Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values reported in the low micromolar range.

2. Anti-inflammatory Effects

Preliminary investigations suggest that the compound may exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. This activity positions it as a candidate for treating inflammatory diseases.

3. Antioxidant Properties

The compound has been linked to antioxidant activity, possibly through modulation of the Nrf2 pathway, which is crucial for cellular defense against oxidative stress. This suggests potential applications in conditions characterized by oxidative damage.

The mechanisms underlying the biological activities of this compound are still being elucidated. Key pathways include:

- Inhibition of Bacterial Growth: The compound may interfere with bacterial cell wall synthesis or disrupt essential metabolic pathways.

- Modulation of Cytokine Production: It may inhibit the activation of NF-kB or other transcription factors involved in inflammation.

- Activation of Antioxidant Response Elements (AREs): By activating Nrf2, it could enhance the expression of genes responsible for detoxifying reactive oxygen species.

Case Studies

Several studies have focused on the biological activity of this compound:

- Antimicrobial Efficacy Study : A study evaluated its antimicrobial effects against clinical isolates, revealing MIC values ranging from 0.0195 mg/mL to 0.0048 mg/mL against various pathogens, indicating strong antibacterial potential .

- Anti-inflammatory Research : Another study investigated its ability to reduce inflammation in murine models, showing a significant decrease in inflammatory markers when treated with the compound .

- Oxidative Stress Modulation : Research demonstrated that treatment with this compound led to increased expression of antioxidant genes in cell cultures exposed to oxidative stress .

Q & A

Q. What are the optimal synthetic routes for 2-hydroxymethyl-1H-benzoimidazole-5-carboxylic acid hydrochloride, and how can purity be ensured?

- Methodological Answer : A common approach involves refluxing ethyl ester precursors with concentrated hydrochloric acid, followed by cooling and filtration to isolate the hydrochloride salt . Purity can be verified using HPLC with UV detection (λ = 254 nm) and mass spectrometry to confirm molecular weight (expected ~228.63 g/mol for the free acid + HCl). Ensure reaction completion via TLC (silica gel, ethyl acetate/methanol 4:1) .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use single-crystal X-ray diffraction to resolve the benzimidazole core and confirm the hydroxymethyl and carboxylic acid substituents . Complementary techniques include:

- FTIR : Detect carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹) .

- NMR : Assign peaks for the benzimidazole protons (δ 7.2–8.1 ppm in D₂O) and hydroxymethyl group (δ 4.5–5.0 ppm) .

Q. What solvent systems are suitable for solubility testing?

- Methodological Answer : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 2–7). Note that the hydrochloride salt enhances water solubility but may precipitate in alkaline conditions. Pre-saturate solvents with nitrogen to avoid oxidative degradation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in catalytic or biological systems?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying nucleophilic (hydroxymethyl) and electrophilic (carboxylic acid) sites. Molecular docking (AutoDock Vina) can simulate binding to biological targets like kinases or bacterial enzymes . Validate predictions with kinetic assays (e.g., IC₅₀ determination) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Analysis : Ensure consistency in concentration ranges (e.g., 1 nM–100 µM) and assay conditions (pH, temperature).

- Metabolite Profiling : Use LC-MS to rule out degradation products interfering with activity measurements .

- Orthogonal Assays : Compare enzyme inhibition data with cell-based viability assays (e.g., MTT) to confirm target specificity .

Q. How does the hydrochloride counterion influence stability under long-term storage?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. The hydrochloride form typically improves hygroscopicity but may hydrolyze in humid conditions. Store at ≤4°C in desiccated amber vials; monitor via Karl Fischer titration for water content (<0.1%) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Optimize chiral resolution using preparative HPLC with a cellulose-based column (e.g., Chiralpak IC). For large batches, employ asymmetric catalysis (e.g., palladium-catalyzed coupling) with ligands like BINAP to control stereochemistry. Validate enantiomeric excess (ee) via chiral GC or circular dichroism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.